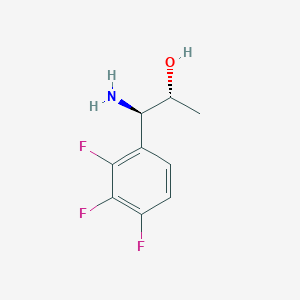
(1R,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL is a chiral compound with significant interest in various scientific fields due to its unique structural properties. The presence of the trifluorophenyl group and the chiral centers at positions 1 and 2 make it a valuable molecule for studying stereochemistry and its effects on biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,3,4-trifluorobenzaldehyde and a suitable chiral amine.
Key Steps:
Reaction Conditions: These reactions are typically carried out under mild conditions, with careful control of temperature and pH to ensure high enantioselectivity.
Industrial Production Methods
In an industrial setting, the synthesis of (1R,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL may involve:
Continuous Flow Chemistry: This method allows for the efficient and scalable production of the compound by continuously feeding reactants through a reactor.
Biocatalysis: Enzymes can be used to catalyze specific steps in the synthesis, offering high selectivity and environmentally friendly conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ketone can be reduced back to the alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can undergo substitution reactions with various electrophiles, forming amides, sulfonamides, or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, sulfonyl chlorides, under basic or acidic conditions depending on the desired product.
Major Products
Oxidation: (1R,2R)-1-(2,3,4-trifluorophenyl)propan-2-one.
Reduction: (1R,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL.
Substitution: Various amides and sulfonamides depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Stereochemistry Studies: The compound is used to study the effects of chirality on chemical reactivity and interaction with other chiral molecules.
Catalysis: It serves as a chiral ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.
Biology
Enzyme Inhibition: It is investigated for its potential to inhibit specific enzymes, providing insights into enzyme-substrate interactions.
Receptor Binding: The compound’s interaction with biological receptors is studied to understand its potential as a drug candidate.
Medicine
Drug Development: Its unique structure makes it a candidate for developing new pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry
Material Science: The compound is explored for its potential use in the development of new materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism by which (1R,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, affecting cellular processes such as metabolism, proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL: The enantiomer of the compound, with different stereochemistry.
1-Amino-1-(2,3,4-trifluorophenyl)propan-2-one: The oxidized form of the compound.
1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL: The racemic mixture of the compound.
Uniqueness
Chirality: The (1R,2R) configuration provides specific interactions with biological targets that are distinct from its enantiomer or racemic mixture.
Trifluorophenyl Group: The presence of the trifluorophenyl group enhances the compound’s lipophilicity and metabolic stability, making it unique compared to similar compounds without this group.
This detailed overview provides a comprehensive understanding of (1R,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H10F3NO |
|---|---|
Molekulargewicht |
205.18 g/mol |
IUPAC-Name |
(1R,2R)-1-amino-1-(2,3,4-trifluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10F3NO/c1-4(14)9(13)5-2-3-6(10)8(12)7(5)11/h2-4,9,14H,13H2,1H3/t4-,9+/m1/s1 |
InChI-Schlüssel |
UIYJYPYCJUAJJP-MOFOKWOHSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C1=C(C(=C(C=C1)F)F)F)N)O |
Kanonische SMILES |
CC(C(C1=C(C(=C(C=C1)F)F)F)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL](/img/structure/B13054269.png)
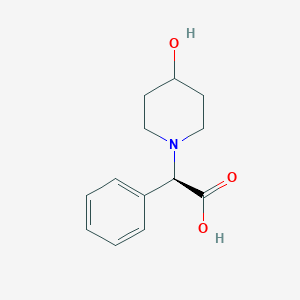
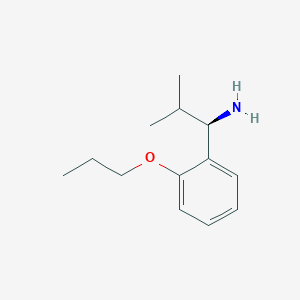
![3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine](/img/structure/B13054294.png)
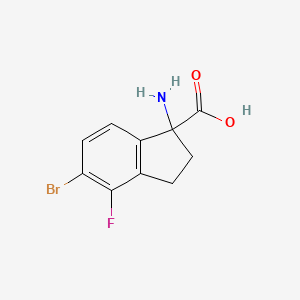



![(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13054334.png)

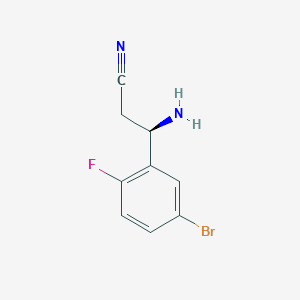
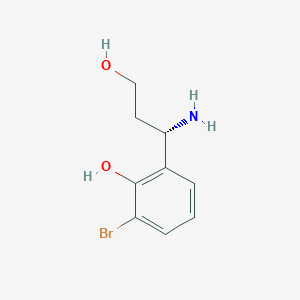
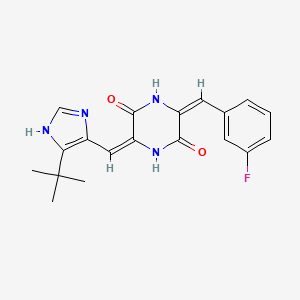
![(NE)-N-[(3-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B13054359.png)
